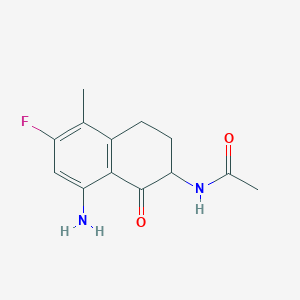

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

概要

説明

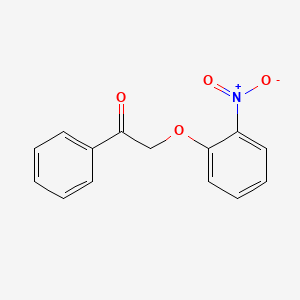

“N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the molecular formula C13H15FN2O2 . It is an important pharmaceutical raw material and is a by-product of the ezetimibe preparation process .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C13H15FN2O2/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14/h5,11H,3-4,15H2,1-2H3,(H,16,17) . The Canonical SMILES representation is: CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F . Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 250.11175589 g/mol . The compound is solid at room temperature .科学的研究の応用

Synthesis Methods and Chemical Structures

- A study outlined a regioselective oxidation process for synthesizing amino ketones from N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which were then converted to corresponding halogenated derivatives, showcasing a method for creating halogen-substituted naphthalenes (Nguyen et al., 2003).

- Another study involved the synthesis and resolution of melatonin receptor agents, including derivatives of tetrahydronaphthalenic, highlighting the importance of chiral separations in drug discovery (Lipka-Belloli et al., 2001).

Anticancer Agents and Pharmacology

- Research on 1,3,4-oxadiazole derivatives investigated their cytotoxic effects on various cancer cell lines, revealing the potential of tetrahydronaphthalen-based compounds as anticancer agents. These compounds showed significant effects on apoptosis and caspase-3 activation, along with inhibitory activities on Akt and FAK signaling pathways (Altıntop et al., 2018).

Molecular Interactions and Analysis

- A study on the competition between hydrogen, stacking, and halogen bonding in a related compound provided insights into the molecular interactions stabilizing crystal packing. This research highlights the complexity of noncovalent interactions in molecular structures and their significance in drug design (Gouda et al., 2022).

Herbicidal Activity

- The synthesis and evaluation of herbicidal activity in certain derivatives demonstrated the versatility of naphthalene-based compounds beyond pharmacological applications, indicating their potential in agricultural chemistry (Huang & Zhong-cheng, 2006).

Safety and Hazards

作用機序

Target of Action

The primary target of N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, also known as Acetamide, N-(8-amino-6-fluoro-1,2,3,4-tetrahydro-5-methyl-1-oxo-2-naphthalenyl)-, is DNA . The compound interacts with DNA to interfere with the proliferation and division of tumor cells .

Mode of Action

The compound exerts its action by interacting with DNA . This interaction disrupts the normal cell cycle, leading to the inhibition of tumor cell growth .

Biochemical Pathways

It is known that the compound is a derivative ofExatecan , a type of camptothecin analog . Camptothecin analogs are known to inhibit the enzyme topoisomerase I, which is crucial for DNA replication. By inhibiting this enzyme, these compounds prevent DNA replication and thus inhibit cell proliferation.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is slightly soluble in water but easily soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of tumor growth . By interacting with DNA and disrupting the normal cell cycle, the compound prevents the proliferation and division of tumor cells .

Action Environment

It is known that the compound should be stored at 2-8°c in a dark environment , suggesting that light and temperature could affect its stability.

特性

IUPAC Name |

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14/h5,11H,3-4,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPQWAVZCZXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436941 | |

| Record name | 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182182-31-6 | |

| Record name | 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H9ZFM4QC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid](/img/structure/B3048745.png)

![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)